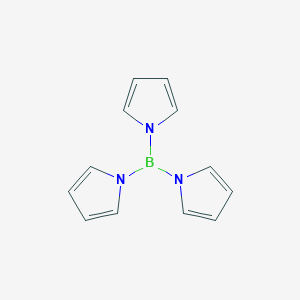
tri(pyrrol-1-yl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tri(pyrrol-1-yl)borane, is an organoboron compound where a boron atom is bonded to three pyrrole groups Organoboron compounds are known for their versatility in organic synthesis, particularly in hydroboration reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of borane, tripyrrol-1-yl-, typically involves the reaction of boron trihalides with pyrrole under controlled conditions. One common method is the reaction of boron trichloride with pyrrole in the presence of a base, such as triethylamine, to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of borane, tripyrrol-1-yl-, may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: tri(pyrrol-1-yl)borane, can undergo oxidation reactions to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The pyrrole groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products:
Oxidation: Boron-oxygen compounds.
Reduction: Boron-hydride species.
Substitution: Halogenated borane derivatives.
Aplicaciones Científicas De Investigación
tri(pyrrol-1-yl)borane, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydroboration reactions.
Medicine: Investigated for its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of borane, tripyrrol-1-yl-, involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it a valuable catalyst in various organic reactions. In biological systems, its mechanism may involve interactions with cellular components, leading to therapeutic effects such as in BNCT.
Comparación Con Compuestos Similares
Borane, triphenyl-: Another organoboron compound with three phenyl groups instead of pyrrole.
Borane, triethyl-: Contains three ethyl groups bonded to boron.
Borane, trimethyl-: Contains three methyl groups bonded to boron.
Uniqueness: tri(pyrrol-1-yl)borane, is unique due to the presence of pyrrole groups, which impart distinct electronic and steric properties compared to other organoboron compounds. This uniqueness makes it particularly useful in specific synthetic applications and research areas.
Propiedades
Número CAS |
18899-90-6 |
|---|---|
Fórmula molecular |
C12H12BN3 |
Peso molecular |
209.06 g/mol |
Nombre IUPAC |
tri(pyrrol-1-yl)borane |
InChI |
InChI=1S/C12H12BN3/c1-2-8-14(7-1)13(15-9-3-4-10-15)16-11-5-6-12-16/h1-12H |
Clave InChI |
WPXPRWWEZJWDJT-UHFFFAOYSA-N |
SMILES |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
SMILES canónico |
B(N1C=CC=C1)(N2C=CC=C2)N3C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















